Cas no 100642-29-3 (Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-)
7-Chloro-1,2,3,4-tetrahydro-8-methylquinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with chloro and methyl substituents at the 7- and 8-positions, respectively. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tetrahydroquinoline scaffold enhances stability while the chloro and methyl groups influence reactivity and selectivity in further functionalization. Its well-defined molecular framework is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and consistent performance make it suitable for research and industrial-scale processes requiring precise structural control. Proper handling and storage are recommended due to its reactive functional groups.
100642-29-3 structure
Product Name:Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-
CAS No:100642-29-3
MF:C10H12ClN
MW:181.661981582642
CID:3550207
PubChem ID:13686812
Update Time:2025-06-07
Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-
- 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- 100642-29-3
- EN300-58147
- SCHEMBL9510659
- AKOS000142062
-
- Inchi: 1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
- InChI Key: KMMWZXOTCMABCB-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1C)NCCC2
Computed Properties
- Exact Mass: 181.065827g/mol
- Monoisotopic Mass: 181.065827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 181.66g/mol
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58147-0.05g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-58147-0.1g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 0.1g |
$653.0 | 2023-05-24 | ||
| Enamine | EN300-58147-0.25g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 0.25g |
$683.0 | 2023-05-24 | ||
| Enamine | EN300-58147-0.5g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 0.5g |
$713.0 | 2023-05-24 | ||
| Enamine | EN300-58147-1.0g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-58147-2.5g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-58147-5.0g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-58147-10.0g |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
100642-29-3 | 10g |
$3191.0 | 2023-05-24 |
Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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